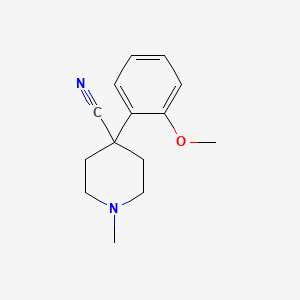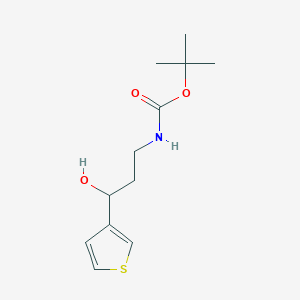
(3-Hydroxy-3-thiophen-3-yl-propyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-hydroxy-3-thiophen-3-ylpropylamine.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions between carbamates and biological macromolecules.
Medicine
In medicinal chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of drug candidates with therapeutic applications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-thiophen-3-ylpropyl)carbamate
- tert-Butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Uniqueness
The presence of both a hydroxy group and a thiophene ring in tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C12H19NO3S |
|---|---|
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-6-4-10(14)9-5-7-17-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
MQBCFVHPRZASEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



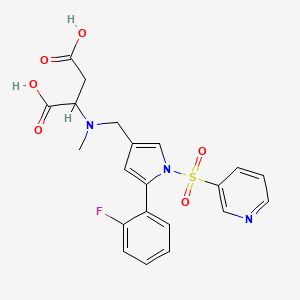
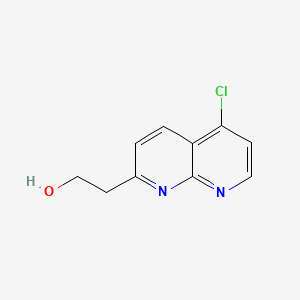

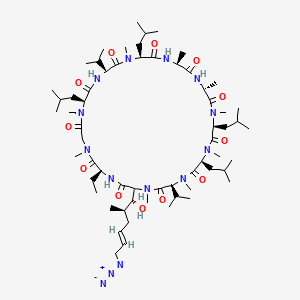
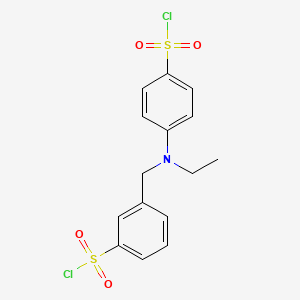
![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
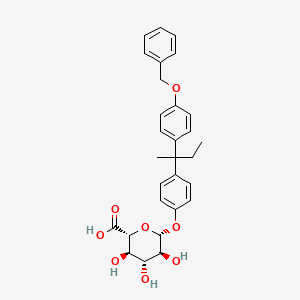


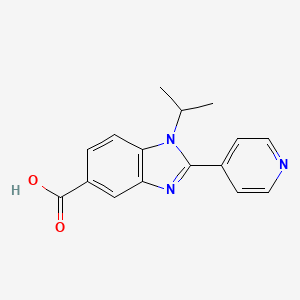
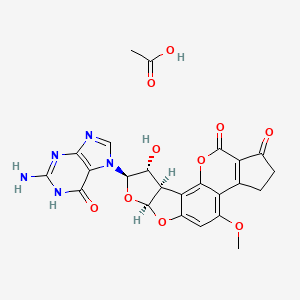
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)
